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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the core physical and

physicochemical properties of 4-tert-butyl-1H-imidazole. As a substituted imidazole, this

heterocyclic compound holds relevance in medicinal chemistry and materials science, where

the imidazole scaffold is a privileged structure. This document moves beyond a simple data

sheet to explain the causal relationships between the molecular structure—specifically the

interplay between the aromatic imidazole ring and the bulky, lipophilic tert-butyl group—and its

observable physical properties. It details expected spectroscopic signatures for structural

confirmation and provides robust, field-proven protocols for the experimental determination of

key parameters such as melting point, solubility, and pKa.

Introduction to 4-tert-butyl-1H-imidazole
The imidazole ring is a cornerstone in biological and pharmaceutical sciences, most notably as

a fundamental component of the amino acid histidine.[1] Its unique electronic structure,

featuring both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, allows it to act

as a proton donor and acceptor, a property critical for enzymatic catalysis.[1] The introduction

of substituents onto the imidazole core allows for the fine-tuning of its steric and electronic

properties. The 4-tert-butyl-1H-imidazole variant incorporates a bulky, electron-donating tert-

butyl group. This substituent significantly influences the molecule's lipophilicity, basicity, and
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intermolecular interactions, thereby modifying its physical properties for applications in drug

design and organic synthesis.

Molecular Structure and Physicochemical Rationale
The structure of 4-tert-butyl-1H-imidazole consists of a five-membered aromatic ring

containing two nitrogen atoms, with a tert-butyl group attached to carbon-4.

Tautomerism: A key feature of N-unsubstituted imidazoles is tautomerism. The proton on the

nitrogen can reside on either N-1 or N-3. In 4-substituted imidazoles, this results in an

equilibrium between the 4-substituted and 5-substituted forms. For 4-tert-butyl-1H-imidazole,

this means it is in rapid equilibrium with 5-tert-butyl-1H-imidazole. For this reason, it is often

referred to as 4(5)-tert-butyl-1H-imidazole.

The bulky tert-butyl group is sterically demanding and electronically donating. This has two

primary consequences:

Increased Lipophilicity: The large, nonpolar alkyl group reduces the molecule's overall

polarity compared to the parent imidazole, which is highly water-soluble.[2] This suggests

enhanced solubility in nonpolar organic solvents.

Increased Basicity: As an electron-donating group, the tert-butyl substituent increases the

electron density on the imidazole ring, particularly at the pyridine-like N-3 nitrogen. This

enhances its ability to accept a proton, leading to a higher basicity (and a higher pKa for its

conjugate acid) compared to unsubstituted imidazole.[3]

Core Physical Properties
The fundamental physical properties of 4-tert-butyl-1H-imidazole are summarized below.
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Property Value Source(s)

Chemical Formula C₇H₁₂N₂

Molecular Weight 124.18 g/mol

CAS Number 21149-98-4 [4]

Physical Form Solid

Melting Point 75-77 °C [4]

Boiling Point 140-145 °C (at 7 Torr) [4]

Detailed Physicochemical Characteristics
Melting and Boiling Point Analysis
The compound is a solid at room temperature with a defined melting range of 75-77 °C.[4] The

presence of the N-H proton allows for intermolecular hydrogen bonding, which contributes to a

higher melting point than would be expected for a molecule of this size without such

interactions. The boiling point is significantly higher than atmospheric pressure and is reported

under reduced pressure to prevent decomposition at elevated temperatures.

Solubility Profile and Polarity
The principle of "like dissolves like" governs solubility. 4-tert-butyl-1H-imidazole presents a

dual character: the imidazole ring is polar and capable of hydrogen bonding, while the tert-butyl

group is large and nonpolar.

Polar Solvents: Due to the polar imidazole core, it is expected to be soluble in polar organic

solvents like ethanol, methanol, and acetone.[5] Its solubility in water, however, is likely

limited compared to the parent imidazole due to the hydrophobic nature of the tert-butyl

group.

Nonpolar Solvents: The tert-butyl group enhances its affinity for nonpolar environments.

Therefore, appreciable solubility is expected in solvents like dichloromethane, chloroform,

and ethyl acetate. It is likely to be less soluble in highly nonpolar solvents like hexanes.[2][5]
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Acidity and Basicity (pKa Analysis)
Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base.[6]

As a Base (pKaH): The most significant pKa value is that of its conjugate acid (the

imidazolium ion). The pyridine-like nitrogen (N-3) is basic. For the parent imidazole, the

pKaH is approximately 7.1.[1] The tert-butyl group is electron-donating via induction, which

increases the electron density at N-3, making it more basic. Therefore, the pKaH of 4-tert-
butyl-1H-imidazole is predicted to be slightly higher than 7.1.

As an Acid (pKa): The pyrrole-like N-H proton is weakly acidic, with a pKa of around 14.5 for

the parent imidazole.[1] This acidity is generally not observed in typical aqueous solutions

but can be relevant in the presence of very strong bases.

Spectroscopic Signature for Structural Verification
While specific published spectra for this compound are not readily available, its spectroscopic

features can be reliably predicted based on the known values for its constituent parts.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.

N-H Stretch: A broad absorption is expected in the range of 3100-3300 cm⁻¹, characteristic

of the N-H stretching in the hydrogen-bonded imidazole ring.

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (approx. 2960-2870 cm⁻¹)

will be present, corresponding to the C-H stretching of the tert-butyl group.

C=N and C=C Stretch: Aromatic ring stretching vibrations for the imidazole core will appear

in the 1500-1650 cm⁻¹ region.

C-N Stretch: Absorptions in the fingerprint region, typically around 1050-1250 cm⁻¹,

corresponding to C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the definitive method for structural elucidation. (Predicted shifts are for

CDCl₃).

¹H NMR Spectrum:

tert-Butyl Protons (-C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, expected

around δ 1.3 ppm.

Imidazole Ring Protons (H-2 and H-5): Two singlets (or narrow doublets due to long-range

coupling), each integrating to 1 proton. The H-2 proton is typically further downfield (δ 7.5-

7.7 ppm) than the H-5 proton (δ 6.8-7.0 ppm).

N-H Proton: A broad singlet that can appear over a wide range (δ 10-12 ppm or higher)

and may exchange with D₂O.

¹³C NMR Spectrum:

tert-Butyl Carbons: Two signals are expected. One intense signal for the three equivalent

methyl carbons (δ 30 ppm) and one quaternary carbon signal (δ 32 ppm).

Imidazole Ring Carbons: Three signals are expected for the aromatic carbons. C-2 is

typically the most deshielded (δ 135-138 ppm). C-4 (bearing the t-butyl group) would be

significantly downfield (δ 145-150 ppm), and C-5 would be the most shielded of the ring

carbons (~δ 115-120 ppm).

Standardized Experimental Protocols
The following protocols describe standard laboratory procedures for determining the key

physical properties discussed.

Protocol for Melting Point Determination (Thiele Tube
Method)
This method uses a specialized glass tube designed to ensure uniform heating of a sample via

convection currents in a heating oil.[7]

Methodology:
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Sample Preparation: Crush a small amount of dry 4-tert-butyl-1H-imidazole into a fine

powder. Firmly pack the powder into a capillary tube to a height of 2-3 mm by tapping the

sealed end on a hard surface.

Apparatus Setup: Clamp a Thiele tube to a ring stand. Fill the tube with mineral or silicone oil

until the level is just above the top of the side-arm.[7]

Assembly: Attach the packed capillary tube to a thermometer using a small rubber band.

Position the capillary so the sample is level with the thermometer bulb.

Immersion: Insert the thermometer into the Thiele tube through a notched stopper, ensuring

the sample and thermometer bulb are fully immersed in the oil, but the rubber band remains

above the oil level.[8]

Heating: Gently heat the side-arm of the Thiele tube with a microburner. The convection

current will circulate the hot oil, providing even heating.

Observation: As the temperature approaches the expected melting point (75 °C), reduce the

heating rate to ~1-2 °C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and

the temperature at which the entire sample becomes a clear liquid (T2). The melting range is

T1-T2.

Protocol for Qualitative Solubility Assessment
This protocol provides a systematic way to determine the solubility of the compound in various

solvents.[9][10]

Methodology:

Initial Setup: For each solvent to be tested (e.g., water, ethanol, ethyl acetate, hexane), add

approximately 1 mL of the solvent to a clean, labeled small test tube.

Solute Addition: Add a small, precisely weighed amount of 4-tert-butyl-1H-imidazole (e.g.,

10 mg) to each test tube.
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Mixing: Vigorously shake or vortex each test tube for 30-60 seconds to facilitate dissolution.

[11]

Observation: Allow the tubes to stand and observe. Classify the solubility as:

Soluble: The solid completely dissolves, leaving a clear solution.

Partially Soluble: A significant portion of the solid dissolves, but some remains

undissolved.

Insoluble: The solid does not appear to dissolve at all.

pH Test (for aqueous solution): If the compound is soluble in water, test the resulting solution

with pH paper to confirm its basic nature.[9]

Protocol for pKa Determination via Potentiometric
Titration
This method determines the pKa by creating a titration curve of pH versus the volume of added

titrant.[12][13]

Methodology:

Solution Preparation: Accurately prepare a standard solution of 4-tert-butyl-1H-imidazole
(e.g., 0.01 M) in deionized water. To ensure all species are in the protonated (imidazolium)

form at the start, add a known excess of standardized strong acid (e.g., 0.1 M HCl).

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0,

7.0, and 10.0).[13]

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the

calibrated pH electrode and begin stirring gently.

Titration: Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of a

standardized strong base (e.g., 0.1 M NaOH) from a burette.
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Data Collection: Record the pH of the solution after each addition of NaOH, allowing the

reading to stabilize.

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

The pKaH is the pH at the half-equivalence point—the point where half of the protonated

imidazole has been neutralized. This point corresponds to the midpoint of the flattest region

(buffer region) of the titration curve.

Visualization of Structure-Property Relationships
The following diagram illustrates the connection between the molecular structure of 4-tert-
butyl-1H-imidazole and its key physicochemical properties.

Structure-Property Relationship for 4-tert-butyl-1H-imidazole

Molecular Structure

Physicochemical Properties

4-tert-butyl-1H-imidazole

tert-Butyl Group
(Nonpolar, Bulky, Electron-Donating)

contains

Imidazole Ring
(Polar, Aromatic, H-bonding)

Solubility Profile

Increases Polar
Solvent Affinity

Basicity (pKaH > 7.1)

Provides Basic
Nitrogen Center

Solid State (MP = 75-77 °C)

Enables H-Bonding

Increases Nonpolar
Solvent Affinity

Inductively Increases
Electron Density
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Caption: Key structural features and their influence on physical properties.

Conclusion
4-tert-butyl-1H-imidazole is a solid crystalline compound whose physical properties are a

direct consequence of its hybrid structure. The polar, hydrogen-bonding imidazole core dictates

its solid state at room temperature and its basicity, while the nonpolar, electron-donating tert-

butyl group enhances its lipophilicity and increases its pKa relative to the parent heterocycle. A

thorough understanding of these properties, verified through the standardized protocols

provided herein, is essential for its effective application in synthetic chemistry, drug discovery,

and materials science, enabling researchers to predict its behavior and optimize experimental

conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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